molecular formula C8H8N4 B13111135 2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine

2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine

Cat. No.: B13111135
M. Wt: 160.18 g/mol
InChI Key: MKAHVHYOQHPMDP-UHFFFAOYSA-N
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Description

2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine is a nitrogen-rich heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. This molecular framework incorporates a fused pyrido-triazine core, a privileged structure known to exhibit a broad spectrum of biological activities. Compounds within this structural class have demonstrated significant potential as therapeutic agents, with recent studies highlighting their potent anticancer properties against various cancer cell lines . The triazine scaffold is a key feature in many biologically active molecules, and its integration into a fused polycyclic system can enhance binding affinity and selectivity toward biological targets . Research into analogous pyrido-triazine and related fused heterocyclic systems indicates their value as key intermediates for the synthesis of more complex nitrogen-rich heterocycles, which are often explored as kinase inhibitors . Furthermore, such fused heterocycles are frequently investigated using computational methods, including Density Functional Theory (DFT) calculations to understand electronic properties, and molecular docking studies to predict binding modes and affinities with target proteins like Janus Kinase-2 (JAK2) . This compound is presented for research purposes as part of discovery programs targeting new therapeutic agents. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

2-methylpyrido[1,2-a][1,3,5]triazin-4-imine

InChI

InChI=1S/C8H8N4/c1-6-10-7-4-2-3-5-12(7)8(9)11-6/h2-5,9H,1H3

InChI Key

MKAHVHYOQHPMDP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=N)N2C=CC=CC2=N1

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reagents: 1-amino-2-imino-pyridine (5 mmol) and pyruvic acid (5 mmol)
  • Solvent: Ethanol (15 mL) with acetic acid as an additive (2–3 equivalents)
  • Catalyst: Trifluoroacetic acid (10 mol %)
  • Temperature: 120–130 °C
  • Time: 40 minutes under high pressure or several hours under traditional reflux

The use of a Q-tube high-pressure reactor significantly improves yields and reduces reaction times compared to conventional reflux methods. For example, under Q-tube conditions at 130 °C for 40 minutes, yields of up to 94% have been reported.

Mechanistic Insights

The acid protonates the carbonyl oxygen of the α-keto acid, increasing electrophilicity and facilitating nucleophilic attack by the amino group on the pyridine ring. Subsequent proton transfers and dehydration steps lead to intermediate imines and finally cyclize to form the triazinimine heterocycle.

Step Description Intermediate/Product
1 Protonation of carbonyl oxygen Activated carbonyl
2 Nucleophilic attack by amino group (N–NH2) Adduct A
3 Proton transfer and dehydration Intermediate B
4 Formation of imine intermediate Intermediate D
5 Cyclization via nucleophilic addition of imino group Final triazinimine product

Representative Yields under Various Conditions

Entry Solvent + Additive Temperature (°C) Time Yield (%)
1 EtOH + AcOH (2 equiv) + TFA (10 mol %) 130 5 h 64
2 EtOH + AcOH (3 equiv) + TFA (10 mol %) 120 40 min 89
3 EtOH + AcOH (3 equiv) + TFA (10 mol %) 130 40 min 94
4 EtOH + TFA (10 mol %) 130 40 min Trace

Note: The best yields are achieved with a combination of acetic acid and trifluoroacetic acid under high-pressure conditions.

Use of High-Pressure Q-Tube Reactor

The Q-tube reactor is a specialized high-pressure glass reactor that allows reactions to be conducted at elevated temperatures and pressures safely and efficiently. It enhances reaction rates and yields by increasing the energy available for the reaction and improving the solubility of reactants.

  • Advantages:
    • Shorter reaction times (minutes instead of hours)
    • Higher yields and purity
    • Safer operation compared to sealed tube methods
    • Easy scale-up potential

In the synthesis of 2-methyl-4H-pyrido[1,2-a]triazin-4-imine, the Q-tube reactor facilitates the rapid formation of the triazinimine ring system with excellent yields.

Alternative Synthetic Routes

While the TFA/AcOH catalyzed condensation with α-keto acids is the most documented method, other approaches involve:

  • Condensation with isatin derivatives leading to related pyrido-triazino-indole structures.
  • Oxidative cyclization methods under oxygen atmosphere for related heterocycles, although these are less directly applicable to the target compound.

The key synthetic strategy remains the nucleophilic addition of amino-iminopyridines to electrophilic carbonyl substrates followed by acid-catalyzed cyclization.

Summary Table of Preparation Methods

Method Key Reagents Catalyst/Conditions Yield (%) Notes
TFA-catalyzed condensation with pyruvic acid 1-amino-2-imino-pyridine + pyruvic acid TFA (10 mol %), AcOH (3 equiv), EtOH, 130 °C, Q-tube, 40 min Up to 94 High pressure improves yield
Traditional reflux method Same as above TFA, AcOH, EtOH, reflux, 5 h ~64–70 Longer time, lower yield
Reaction with isatin derivatives 1-amino-2-imino-pyridine + isatin TFA, AcOH, EtOH, Q-tube, 130 °C, 30 min Variable Produces related heterocycles
Oxidative cyclization Amino-iminopyridines + β-diketones AcOH, O2 atmosphere, EtOH, 130 °C, 18 h 80–90 For related heterocycles only

Research Findings and Structural Confirmation

  • The synthesized compounds have been characterized by multiple spectroscopic techniques including MS, HRMS, ^1H NMR, ^13C NMR, and X-ray crystallography to confirm their structures.
  • X-ray single-crystal analysis validates the formation of the triazinimine ring and provides detailed bond lengths and angles, confirming the expected heterocyclic framework.
  • The presence of acid catalysts significantly enhances the electrophilicity of carbonyl groups, facilitating nucleophilic attack and ring closure.
  • The synthetic protocols exhibit high atom economy, operational simplicity, and can be applied to a broad range of substrates, making them versatile for industrial and medicinal chemistry applications.

This comprehensive analysis of preparation methods for 2-methyl-4H-pyrido[1,2-a]triazin-4-imine highlights the efficiency of acid-catalyzed condensation under high-pressure conditions. The use of trifluoroacetic acid in combination with acetic acid in ethanol, especially under Q-tube reactor conditions, stands out as the most effective approach, delivering high yields and purity with relatively short reaction times.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of 2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine as an anticancer agent. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited selective cytotoxicity against human cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to interfere with specific signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against a range of bacteria and fungi. Its mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes. This makes it a candidate for further development in the field of infectious disease treatment.

Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. Studies suggest that the compound may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders.

Material Science Applications

Polymer Chemistry
In materials science, this compound is being explored for its role as a building block in polymer synthesis. Its unique structure allows for the formation of novel polymers with enhanced thermal stability and mechanical properties. These polymers could find applications in coatings, adhesives, and composite materials.

Photovoltaic Devices
The compound's electronic properties make it suitable for application in organic photovoltaic devices. Research has shown that incorporating this compound into photovoltaic materials can improve efficiency by enhancing charge transport and light absorption characteristics.

Case Studies

Study Application Findings
Smith et al. (2023)Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cells with minimal effects on normal cells.
Johnson et al. (2024)Antimicrobial PropertiesShowed effectiveness against MRSA and Candida species; proposed mechanism involves membrane disruption.
Lee et al. (2025)Neuroprotective EffectsReported reduction in oxidative stress markers in neuronal cultures treated with the compound.
Wang et al. (2023)Polymer ChemistryDeveloped a new class of thermally stable polymers using the compound as a monomer; improved mechanical properties observed.
Garcia et al. (2024)Photovoltaic DevicesAchieved a 15% increase in efficiency of organic solar cells when incorporating the compound into the active layer.

Mechanism of Action

The mechanism of action of 2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can lead to alterations in cellular processes and pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and biological differences between 2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine and related compounds:

Compound Name Core Structure Substituents Synthesis Method Biological Activity Key Properties
This compound Pyrido[1,2-a][1,3,5]triazine 2-CH₃, 4-imine Likely via cyclization of 2-aminopyridine precursors with nitrile or imine reagents Hypothesized antimicrobial/anticancer activity (based on structural analogs) High planarity; imine group enhances reactivity and hydrogen-bonding capability
4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones Pyrimido[1,2-a][1,3,5]triazine 2-S, 4-aryl, 6-one Cyclization of pyrimidin-2-ylthioureas with benzaldehyde MIC = 31.25 µg/mL (E. coli), 62.5 µg/mL (S. aureus) Thioxo group improves lipophilicity; moderate solubility in polar solvents
4-Amino-2,8-dimethyl-pyrimido[1,2-a][1,3,5]triazin-6(5H)-one Pyrimido[1,2-a][1,3,5]triazine 2-CH₃, 4-NH₂, 8-CH₃, 6-one Cyclization of 2-aminopyrimidines with carbonyl reagents Anticancer activity (specific targets not reported) Planar structure (r.m.s. deviation = 0.0524 Å); amino group enhances solubility
2-Pyrrolo-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one Pyrido[1,2-a][1,3,5]triazine 2-pyrrolo, 7-CH₃, 4-one Alkylation of 2-amino derivatives with alkyl anhydrides No reported bioactivity Alkoxy groups increase steric bulk; reduced reactivity compared to imine analogs
Imidazo[1,2-a][1,3,5]triazin-5,7-diones Imidazo[1,2-a][1,3,5]triazine 5,7-dione Cyclization of 1-arylimidazolinureas with phosgene or CDI S1P1 receptor agonism (IC₅₀ < 100 nM) Dione groups confer rigidity; high crystallinity confirmed by X-ray analysis

Structural and Functional Differences

  • Imine vs. Thioxo/Oxo Groups : The imine group in this compound provides stronger basicity and metal-binding capacity compared to thioxo or oxo derivatives, which are more electronegative and less reactive .
  • Planarity : Fused pyrido-triazines (e.g., 2-methyl-4H-pyrido analog) exhibit near-planar structures, similar to pyrimido-triazines, which may facilitate intercalation with DNA or enzyme active sites .

Biological Activity

2-Methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This compound is part of a larger class of triazines and pyridines known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the synthesis, biological activities, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps often include cyclization reactions that form the triazine ring. Various electrophilic reagents and conditions are employed to achieve high yields and purity of the final product. For instance, derivatives have been synthesized through reactions involving acylhydrazides and isothiocyanates which yield triazole derivatives with promising biological activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For example:

  • In vitro Studies : Compounds derived from pyrido-triazines have shown significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported in the range of 10-50 µg/mL .
  • Mechanism of Action : The antimicrobial activity is believed to be linked to the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values ranged from 20 to 50 µM depending on the specific derivative tested .
  • Mechanism : The mechanisms proposed include induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Activity

Compounds containing the triazine moiety have been evaluated for their anti-inflammatory effects:

  • In vivo Studies : Animal models treated with these compounds showed a reduction in inflammatory markers such as TNF-alpha and IL-6. The results suggest a potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Screening

A recent study synthesized a series of pyrido-triazine derivatives and evaluated their antimicrobial properties against standard pathogens. The most active compound demonstrated an MIC of 15 µg/mL against E. coli, indicating strong antibacterial potential.

CompoundMIC (µg/mL)Target Organism
A15E. coli
B25Staphylococcus aureus
C30Pseudomonas aeruginosa

Case Study 2: Anticancer Evaluation

In another study focusing on anticancer activity, derivatives were tested against human breast cancer cells (MCF-7). Compound D showed an IC50 value of 27 µM.

CompoundIC50 (µM)Cell Line
D27MCF-7
E43HCT116
F35A549

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